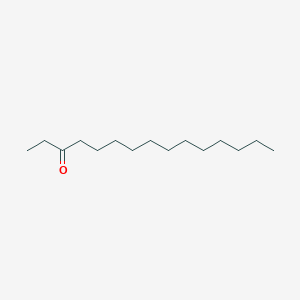
3,4-Dichloro-2-méthylaniline
Vue d'ensemble
Description
3,4-Dichloro-2-methylaniline (DCMA) is an organic compound belonging to the class of anilines. It is a colorless to pale yellow liquid with a faint, aromatic odor and a boiling point of 180-182 °C. DCMA is a derivative of aniline and is used in a variety of applications such as in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. It is also used as an intermediate in the manufacture of other chemicals such as dyes, surfactants, and insecticides.
Applications De Recherche Scientifique
Intermédiaire de synthèse
La 3,4-Dichloro-2-méthylaniline est un intermédiaire de synthèse utile dans la synthèse de divers composés chimiques . Il joue un rôle crucial dans la production d'autres produits chimiques, contribuant à la diversité et à la complexité de la synthèse chimique.
Production d'acide 3,6,7-trichloro-8-quinoléinecarboxylique
Ce composé est utilisé dans la synthèse de l'acide 3,6,7-trichloro-8-quinoléinecarboxylique . Cet acide est un produit chimique intéressant dans divers domaines de recherche, élargissant encore l'utilité de la this compound.
Impureté d'herbicide
La this compound est une impureté du Quinclorac , qui est un herbicide utilisé en agriculture. Comprendre les propriétés de cette impureté peut contribuer à améliorer la sécurité et l'efficacité de l'herbicide.
Recherche en protéomique
La this compound est utilisée dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, et ce composé peut contribuer à la compréhension de la structure et de la fonction des protéines.
Science des matériaux
Le composé est également utilisé dans la recherche en science des matériaux . Ses propriétés uniques peuvent être exploitées dans le développement de nouveaux matériaux présentant les caractéristiques souhaitées.
Chromatographie
Dans le domaine de la chromatographie, la this compound est utilisée . La chromatographie est une technique de séparation des composants d'un mélange, et ce composé peut jouer un rôle dans le développement ou l'affinement des méthodes chromatographiques.
Safety and Hazards
Mécanisme D'action
Mode of Action
Anilines typically undergo metabolic activation in the body to form reactive intermediates, which can bind to cellular macromolecules and cause toxicity . The presence of the dichloro and methyl groups on the aniline ring may influence the compound’s reactivity and interaction with its targets.
Action Environment
The action, efficacy, and stability of 3,4-Dichloro-2-methylaniline can be influenced by various environmental factors such as temperature, pH, and the presence of other substances . For instance, certain enzymes that metabolize anilines can be influenced by these factors.
Propriétés
IUPAC Name |
3,4-dichloro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWDZYCBUCFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606984 | |
| Record name | 3,4-Dichloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62077-25-2 | |
| Record name | 3,4-Dichloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40606984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)





![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)